3,6-Bis(diethylamino)-9-phenylxanthylium
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Overview
Description
3,6-Bis(diethylamino)-9-phenylxanthylium is a synthetic organic compound known for its vibrant fluorescence properties. It belongs to the family of xanthene dyes, which are widely used in various scientific and industrial applications due to their excellent photophysical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(diethylamino)-9-phenylxanthylium typically involves the condensation of phthalic anhydride with diethylamine and phenylamine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(diethylamino)-9-phenylxanthylium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered fluorescence properties.
Reduction: Reduction reactions can lead to the formation of leuco derivatives, which are colorless and can revert to the original compound upon oxidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, each with unique photophysical properties .
Scientific Research Applications
3,6-Bis(diethylamino)-9-phenylxanthylium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in fluorescence microscopy for staining biological samples, allowing for the visualization of cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy, where its fluorescence properties can be harnessed to target and destroy cancer cells.
Industry: Utilized in the manufacturing of fluorescent inks, dyes, and sensors for detecting environmental pollutants
Mechanism of Action
The mechanism of action of 3,6-Bis(diethylamino)-9-phenylxanthylium primarily involves its ability to absorb light and emit fluorescence. The compound’s molecular structure allows it to interact with various molecular targets, including nucleic acids and proteins, through non-covalent interactions. These interactions can lead to changes in the fluorescence properties, which are used to monitor biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescence properties but different chemical structure.
Fluorescein: A widely used fluorescent dye with distinct absorption and emission spectra.
Eosin: A xanthene dye with applications in histology and cytology.
Uniqueness
3,6-Bis(diethylamino)-9-phenylxanthylium stands out due to its unique combination of diethylamino and phenyl groups, which confer specific photophysical properties. These properties make it particularly suitable for applications requiring high fluorescence intensity and stability .
Properties
Molecular Formula |
C27H31N2O+ |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[6-(diethylamino)-9-phenylxanthen-3-ylidene]-diethylazanium |
InChI |
InChI=1S/C27H31N2O/c1-5-28(6-2)21-14-16-23-25(18-21)30-26-19-22(29(7-3)8-4)15-17-24(26)27(23)20-12-10-9-11-13-20/h9-19H,5-8H2,1-4H3/q+1 |
InChI Key |
WVFYDIFPHMRWAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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